![molecular formula C12H20N4O3 B5293198 N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B5293198.png)
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide
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Overview
Description
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as EMD 57283 and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide has a number of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer without causing harm to healthy cells. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with N-ethylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-10-14-11(19-15-10)8-16(4-2)12(17)9-7-13-5-6-18-9/h9,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCAHYIXQNWJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(CC)C(=O)C2CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide |
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